2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-oxopropyl)-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one is a useful research compound. Its molecular formula is C10H12N2O2S and its molecular weight is 224.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Pyridazinone derivatives have been shown to interact with a range of biological targets . For example, some pyridazinone derivatives have been reported to inhibit cyclooxygenase (COX) enzymes , which play a key role in the inflammatory response.
Mode of Action
The interaction of pyridazinone derivatives with their targets can result in a variety of effects. For instance, by inhibiting COX enzymes, these compounds can block the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production can affect multiple biochemical pathways. This can lead to a decrease in inflammation and pain, among other effects .
Pharmacokinetics
The ADME properties of pyridazinone derivatives can vary widely depending on the specific compound. Some pyridazinone derivatives have been reported to have high oral bioavailability .
Result of Action
The molecular and cellular effects of pyridazinone derivatives can include reduced inflammation and pain, due to their inhibition of prostaglandin production .
Action Environment
The action, efficacy, and stability of pyridazinone derivatives can be influenced by various environmental factors. For example, the performance of a pyridazinone derivative as a corrosion inhibitor was found to improve with increasing compound concentration, but decrease somewhat with increasing temperature .
Properties
IUPAC Name |
2-(2-oxopropyl)-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-7(13)5-12-10(14)4-8-6-15-3-2-9(8)11-12/h4H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIHPMQVRCCLGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C=C2CSCCC2=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.